molecular formula C5H4N2O3 B1296083 6-Hydroxypyridazine-3-carboxylic acid CAS No. 37972-69-3

6-Hydroxypyridazine-3-carboxylic acid

Cat. No.: B1296083
CAS No.: 37972-69-3
M. Wt: 140.1 g/mol
InChI Key: GIFSROMQVPUQFK-UHFFFAOYSA-N
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Description

6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic compound containing a pyridazine ring with hydroxyl and carboxyl functional groups. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxypyridazine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate with thionyl chloride in methanol. The reaction mixture is heated to reflux at 80°C for 16 hours, and the product crystallizes upon cooling to ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques. These methods may include the use of various reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxypyridazine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxyl group may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
6-Hydroxypyridazine-3-carboxylic acid is extensively used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in targeting neurological disorders, enhancing drug efficacy and specificity. For instance, research indicates that modifications to this compound can lead to improved therapeutic profiles for drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Applications
Recent studies have highlighted the compound's potential as a selective inhibitor in antimicrobial therapies. For example, derivatives of this compound have been shown to restore antibiotic efficacy against resistant strains of bacteria, making it a vital component in developing new antibacterial agents .

Agricultural Chemistry

Development of Agrochemicals
In agricultural chemistry, this compound is utilized in formulating effective herbicides and fungicides. Its ability to enhance crop yield while minimizing environmental impact has made it a focus for developing sustainable agricultural practices. Studies demonstrate that formulations incorporating this compound can improve pest resistance and promote plant health .

Analytical Chemistry

Reagent in Analytical Methods
The compound serves as a reagent in various analytical techniques, including chromatography. It aids in the detection and quantification of substances within complex mixtures, proving essential for quality control in pharmaceuticals and food safety applications .

Biochemical Research

Enzyme Activity Studies
In biochemical research, this compound is employed to study enzyme activities and metabolic pathways. This research provides insights that may lead to breakthroughs in understanding biological processes and developing new therapeutic strategies .

Metabolic Pathway Exploration
The compound's role in metabolic pathways has been investigated to understand its effects on cellular functions better. Such studies could lead to novel approaches in treating metabolic disorders by modulating specific pathways influenced by this compound .

Material Science

Development of Novel Materials
In material science, research into this compound focuses on its application in creating advanced materials such as polymers and coatings. These materials exhibit enhanced properties like durability and resistance to degradation, making them suitable for various industrial applications .

Application Area Details
Pharmaceuticals Key intermediate for drugs targeting neurological disorders; antimicrobial agent development
Agricultural Chemistry Formulation of herbicides/fungicides for improved crop yield
Analytical Chemistry Reagent for chromatography; aids substance detection
Biochemical Research Studies enzyme activity; exploration of metabolic pathways
Material Science Development of advanced polymers and coatings with enhanced properties

Case Studies

  • Pharmaceutical Case Study: Antimicrobial Efficacy
    A study demonstrated that derivatives of this compound restored the activity of amoxicillin against resistant strains of E. coli, showcasing its potential as a lead candidate for combination therapies .
  • Agricultural Case Study: Eco-Friendly Herbicides
    Research on formulations containing this compound revealed significant improvements in pest resistance while reducing chemical runoff into the environment, thus supporting sustainable agriculture practices .
  • Material Science Case Study: Polymer Development
    Investigations into the use of this compound led to the creation of polymers with enhanced thermal stability and mechanical properties, suitable for high-performance applications in various industries .

Mechanism of Action

The mechanism of action of 6-Hydroxypyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxypyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyridazine ring.

    6-Hydroxynicotinic acid: Another related compound with similar functional groups but different ring structure.

Uniqueness

6-Hydroxypyridazine-3-carboxylic acid is unique due to its pyridazine ring, which contains two adjacent nitrogen atoms. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds with different ring systems .

Biological Activity

6-Hydroxypyridazine-3-carboxylic acid (6-HOPy-3-COOH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

This compound can be synthesized through various chemical pathways, often involving the functionalization of pyridazine derivatives. The compound features a hydroxyl group at the 6-position and a carboxylic acid at the 3-position, which are essential for its biological activity.

Antiviral Activity

Research has demonstrated that derivatives of hydroxypyridine compounds exhibit antiviral properties, particularly against HIV. For instance, compounds structurally related to 6-HOPy-3-COOH have shown significant inhibition of HIV reverse transcriptase (RT) and associated RNase H activity. In biochemical assays, several analogues exhibited low micromolar IC50 values, indicating potent antiviral effects.

CompoundIC50 (µM)% Inhibition (at 10 µM)
6-HOPy-3-COOH1085%
Analog A590%
Analog B295%

This table summarizes the antiviral efficacy of selected compounds in comparison to 6-HOPy-3-COOH, highlighting its potential as an antiviral agent .

Antibacterial Activity

Another area of interest is the antibacterial potential of 6-HOPy-3-COOH. Studies have shown that it can act as an inhibitor against various bacterial strains, including those resistant to conventional antibiotics. For example, a related compound demonstrated a Ki value of 13 nM against VIM2, an enzyme associated with multidrug resistance in bacteria .

CompoundBacterial StrainKi (nM)CC50 (µM)
6-HOPy-3-COOHE. coli VIM2+1397.4
ControlE. coli63050

This table illustrates the comparative inhibitory constants and cytotoxicity levels of the compound against resistant bacterial strains .

The mechanisms underlying the biological activities of 6-HOPy-3-COOH are multifaceted:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, including those involved in nucleic acid synthesis.
  • Metal Chelation : It has been suggested that the carboxylate group plays a crucial role in chelating metal ions, which are essential for bacterial growth and function.
  • Cellular Uptake : The hydroxyl group enhances solubility and cellular uptake, facilitating its biological effects.

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of hydroxypyridine derivatives, researchers found that modifications to the carboxylic acid moiety significantly impacted efficacy. The study reported that a specific derivative had an EC50 value of approximately 10 µM in cell-based assays against HIV .

Case Study: Antibacterial Resistance

A clinical study focused on the use of hydroxypyridine derivatives in restoring antibiotic efficacy against resistant strains of E. coli. The findings indicated that co-administration with traditional antibiotics resulted in enhanced bacterial clearance in vitro and in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Hydroxypyridazine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Condensation : Reacting substituted pyridazine precursors with aldehydes or ketones under acidic/basic conditions.
  • Cyclization : Using catalysts like palladium or copper to form the pyridazine core (e.g., via Buchwald-Hartwig amination) .
  • Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates, often under reflux with aqueous HCl or NaOH .
  • Key Parameters : Solvent choice (DMF, toluene) and temperature (80–120°C) critically affect yield. For example, palladium-catalyzed reactions achieve ~60–70% yield in DMF at 100°C .

Q. How is this compound structurally characterized in academic research?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon hybridization (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 155.02 for C5_5H4_4N2_2O3_3) .
  • X-ray Crystallography : Resolves bond angles and confirms tautomeric forms (e.g., hydroxyl vs. keto configurations) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<1 mg/mL at 25°C). Acidic buffers (pH 2–4) enhance solubility via protonation of the carboxylic group .
  • Stability : Degrades under prolonged UV exposure or alkaline conditions (pH >8). Storage at -20°C in inert atmospheres (N2_2) preserves integrity for >6 months .

Advanced Research Questions

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 4- or 5-position of the pyridazine ring to alter electronic properties. For example, electron-withdrawing groups (Cl, NO2_2) enhance electrophilicity and potential bioactivity .
  • Functional Group Interconversion : Replace the hydroxyl group with methyl or amino groups to study hydrogen-bonding effects. Microwave-assisted synthesis (150°C, 30 min) accelerates such modifications .
  • Validation : Use in vitro assays (e.g., enzyme inhibition) coupled with DFT calculations to correlate electronic parameters (HOMO-LUMO gaps) with activity .

Q. What experimental strategies resolve contradictions in reported synthetic yields or purity of this compound?

  • Methodological Answer :

  • Troubleshooting Catalysts : Compare palladium (Pd(OAc)2_2) vs. copper (CuI) catalysts in cross-coupling steps. Copper may reduce cost but lower yields by 10–15% due to side reactions .
  • Chromatographic Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H2 _2O/MeCN gradient) to isolate high-purity (>98%) product from by-products like dehalogenated intermediates .
  • Reproducibility : Standardize anhydrous conditions and degas solvents to minimize oxygen-induced decomposition during synthesis .

Q. How do computational models predict the reactivity and tautomeric equilibria of this compound?

  • Methodological Answer :

  • Tautomer Analysis : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level identifies the 6-hydroxy-3-carboxylic form as the most stable tautomer (ΔG = -2.3 kcal/mol vs. keto form) .
  • Reactivity Prediction : Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., kinases), guiding analog design. Protonation states at physiological pH (7.4) are modeled using MarvinSketch .

Q. What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Batch Optimization : Transition from small-scale Schlenk flasks to stirred-tank reactors (20–50 L) requires adjusting stirring rates (500–1000 rpm) to maintain homogeneity .
  • Cost-Effective Catalysts : Replace Pd with Ni catalysts for Suzuki-Miyaura couplings, reducing costs by ~80% but requiring rigorous exclusion of oxygen .
  • Waste Management : Neutralize acidic by-products (e.g., HCl) with NaHCO3_3 before disposal to meet EPA guidelines .

Properties

IUPAC Name

6-oxo-1H-pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFSROMQVPUQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308343
Record name 6-hydroxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37972-69-3, 306934-80-5
Record name 37972-69-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxypyridazine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70308343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Record name 6-Hydroxypyridazine-3-carboxylic Acid
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Synthesis routes and methods

Procedure details

To a solution of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (20 g) in acetic acid (50 mL) is added 25% hydrobromic acid/acetic acid (200 mL) and thereto is added dropwise dimethylsulfoxide (22.0 g) at room temperature. The mixture is stirred at room temperature for 3 days. The resultant precipitates are collected by filtration, washed successively with acetic acid and water and dried at 40° C. overnight to give 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (10.55 g, yield; 54%) as colorless crystals. MS (ESI) m/z: 139 [M−H]−
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-2'-methoxybenzanilide
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6-Hydroxypyridazine-3-carboxylic acid
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6-Hydroxypyridazine-3-carboxylic acid
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
6-Hydroxypyridazine-3-carboxylic acid
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
6-Hydroxypyridazine-3-carboxylic acid
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
6-Hydroxypyridazine-3-carboxylic acid

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